2-(9H-fluoren-9-ylsulfanyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(9H-fluoren-9-ylsulfanyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound characterized by the presence of a fluorenyl group, a sulfanyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylsulfanyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2-hydroxybenzaldehyde with 2-(9H-fluoren-9-ylsulfanyl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or under reflux conditions to facilitate the formation of the Schiff base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-ylsulfanyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(9H-fluoren-9-ylsulfanyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-ylsulfanyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The Schiff base moiety can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The fluorenyl group may also contribute to the compound’s ability to intercalate into DNA, disrupting its function.
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanyl-butyric acid
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
- 2-((9H-fluoren-9-ylimino)methyl)phenol
Uniqueness
2-(9H-fluoren-9-ylsulfanyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is unique due to the presence of both a fluorenyl group and a hydrazide moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H18N2O2S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylsulfanyl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H18N2O2S/c25-20-12-6-1-7-15(20)13-23-24-21(26)14-27-22-18-10-4-2-8-16(18)17-9-3-5-11-19(17)22/h1-13,22,25H,14H2,(H,24,26)/b23-13+ |
InChI Key |
XHXQTWZXDUIMFH-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CSC2C3=CC=CC=C3C4=CC=CC=C24)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origin of Product |
United States |
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